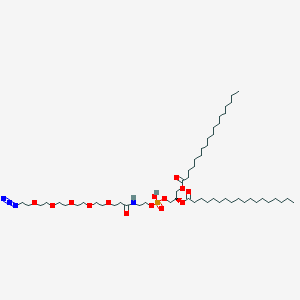

DSPE-PEG5-azide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R)-3-[2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H105N4O14P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-53(60)69-49-51(72-54(61)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)50-71-73(62,63)70-40-36-56-52(59)35-38-64-41-43-66-45-47-68-48-46-67-44-42-65-39-37-57-58-55/h51H,3-50H2,1-2H3,(H,56,59)(H,62,63)/t51-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYJRHJQIGPSEN-NLXJDERGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H105N4O14P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701100795 | |

| Record name | Octadecanoic acid, (2R)-27-azido-5-hydroxy-5-oxido-10-oxo-2-[(1-oxooctadecyl)oxy]-4,6,13,16,19,22,25-heptaoxa-9-aza-5-phosphaheptacos-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701100795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1065.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2112737-73-0 | |

| Record name | Octadecanoic acid, (2R)-27-azido-5-hydroxy-5-oxido-10-oxo-2-[(1-oxooctadecyl)oxy]-4,6,13,16,19,22,25-heptaoxa-9-aza-5-phosphaheptacos-1-yl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2112737-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octadecanoic acid, (2R)-27-azido-5-hydroxy-5-oxido-10-oxo-2-[(1-oxooctadecyl)oxy]-4,6,13,16,19,22,25-heptaoxa-9-aza-5-phosphaheptacos-1-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701100795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of DSPE-PEG5-azide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

DSPE-PEG5-azide is a heterobifunctional, amphiphilic polymer-lipid conjugate integral to the fields of drug delivery, nanomedicine, and bioconjugation. Its unique tripartite structure, consisting of a hydrophobic lipid anchor, a hydrophilic spacer, and a reactive functional group, enables the creation of advanced, long-circulating, and targetable nanocarrier systems. This guide provides a detailed examination of the molecular architecture of this compound, elucidates the functional role of each component, and describes its application in formulating functionalized nanoparticles through bio-orthogonal "click chemistry."

Core Molecular Structure and Components

This compound is a linear molecule comprised of three distinct chemical moieties covalently bonded:

-

DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that serves as the hydrophobic anchor.

-

PEG5 (Pentaethylene Glycol): A short, hydrophilic polymer chain that acts as a flexible spacer.

-

Azide (-N₃): A terminal functional group that serves as a reactive handle for bioconjugation.

This amphiphilic nature, with a hydrophobic DSPE core and a hydrophilic PEG shell, allows it to spontaneously self-assemble in aqueous media and integrate into lipid-based nanostructures like liposomes and micelles.[1][2][3]

The DSPE Anchor: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine

The DSPE component is a saturated phospholipid, which forms the hydrophobic tail of the molecule.[4] Its structure consists of:

-

A glycerol backbone .

-

Two stearic acid chains ester-linked to the sn-1 and sn-2 positions of the glycerol. Stearic acid is an 18-carbon saturated fatty acid, providing a highly hydrophobic and stable character.

-

A phosphoethanolamine headgroup attached to the sn-3 position. This polar headgroup is where the PEG linker is attached.[5]

The primary function of the DSPE moiety is to securely anchor the entire conjugate into the lipid bilayer of liposomes or the hydrophobic core of nanoparticles, a critical feature for preventing premature dissociation of the PEG chains from the carrier surface.

The PEG5 Linker: A Hydrophilic Spacer

The PEG5 component is a monodisperse polyethylene glycol chain composed of five repeating ethylene oxide units. The chemical structure is represented as -(CH₂CH₂O)₅-.

Key functions of the PEG linker in this conjugate include:

-

Hydrophilicity: It imparts water solubility to the molecule and the nanocarrier it is attached to.

-

Biocompatibility: PEG is well-known for being non-toxic and having low immunogenicity.

-

Steric Stabilization: The flexible PEG chains form a hydrated layer on the surface of nanoparticles. This "stealth" layer sterically hinders the adsorption of opsonin proteins from the bloodstream, thereby reducing recognition and clearance by the reticuloendothelial system (RES). This leads to significantly prolonged circulation times for the drug carrier.

The Azide Functional Group (-N₃)

The terminus of the PEG chain is functionalized with an azide group (-N₃). An azide is a functional group characterized by a linear arrangement of three nitrogen atoms. This group is highly stable under most biological conditions but serves as a highly specific reactive handle for bio-orthogonal ligation reactions.

The azide group is primarily used in "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. Specifically, the azide group readily participates in:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction with a terminal alkyne to form a stable triazole linkage.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction with a strained alkyne (e.g., DBCO, BCN), which is advantageous for in-vivo applications where copper's toxicity is a concern.

This reactive capability allows researchers to covalently attach a wide array of molecules—such as targeting ligands (antibodies, peptides), imaging agents (fluorophores), or additional drugs—to the surface of the nanocarrier.

Quantitative Data Summary

The key quantitative and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| Chemical Formula | C₅₄H₁₀₅N₄O₁₄P | |

| Molecular Weight | 1065.42 g/mol | |

| CAS Number | 2112737-73-0 | |

| Purity | ≥95% | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in Chloroform, Dichloromethane | |

| PEG Chain Length | 5 ethylene oxide units | |

| Lipid Anchor | 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) | |

| Functional Group | Azide (-N₃) |

Experimental Protocols and Applications

This compound is not an end-product but a critical building block. The methodologies below describe its primary applications.

Protocol for Liposome Functionalization

-

Preparation: this compound is co-dissolved with structural lipids (e.g., DSPC, cholesterol) in an organic solvent such as chloroform or ethanol. The molar ratio of this compound is typically between 1-10% of the total lipid content.

-

Film Formation: The organic solvent is evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.

-

Hydration: The lipid film is hydrated with an aqueous buffer (which may contain the drug to be encapsulated) at a temperature above the phase transition temperature of the lipids. This process is followed by sonication or extrusion to form unilamellar liposomes of a desired size.

-

Result: The DSPE moiety integrates into the lipid bilayer, exposing the azide-terminated PEG chains on the liposome surface, ready for conjugation.

Protocol for Surface Conjugation via CuAAC Click Chemistry

-

Reactant Preparation: The azide-functionalized liposomes are dispersed in a reaction buffer. The alkyne-containing molecule (e.g., a targeting peptide) is dissolved separately.

-

Catalyst Preparation: A stock solution of a copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., TBTA) is prepared.

-

Reaction: The alkyne-molecule and the copper catalyst system are added to the liposome dispersion. The reaction is allowed to proceed at room temperature for several hours.

-

Purification: The resulting conjugated liposomes are purified from excess reactants and catalyst by methods such as dialysis or size exclusion chromatography.

-

Result: The target molecule is now covalently and stably attached to the liposome surface via a triazole linkage.

Visualization of Molecular Architecture

The following diagram illustrates the logical and structural relationship between the core components of the this compound molecule.

Caption: Modular structure of this compound and the function of each component.

Conclusion

The structure of this compound is meticulously designed to bridge lipid-based nanotechnology with advanced bioconjugation strategies. Its DSPE anchor ensures stable integration into nanocarriers, while the PEG5 linker provides essential biocompatibility and stealth properties that prolong systemic circulation. Critically, the terminal azide group offers a robust and highly specific chemical handle for surface functionalization via click chemistry, enabling the development of precisely targeted and multifunctional therapeutic and diagnostic agents. This combination of features makes this compound an indispensable tool for researchers in the ongoing development of next-generation nanomedicines.

References

- 1. 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine, 1069-79-0 | BroadPharm [broadpharm.com]

- 2. Application of poly(ethylene glycol)–distearoylphosphatidylethanolamine (PEG-DSPE) block copolymers and their derivatives as nanomaterials in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CAS#:1069-79-0 | 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine | Chemsrc [chemsrc.com]

- 5. 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine | C41H82NO8P | CID 447078 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Amphiphilic Maestro: A Technical Guide to DSPE-PEG5-azide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the amphiphilic nature of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-5] (DSPE-PEG5-azide). This heterobifunctional lipid-PEG conjugate has emerged as a critical component in the rational design of advanced drug delivery systems and bioconjugation strategies. Its unique molecular architecture, comprising a hydrophobic lipid anchor and a hydrophilic polymer chain capped with a reactive azide group, dictates its self-assembly in aqueous environments and its utility in creating functionalized nanocarriers.

The Dual Personality: Understanding Amphiphilicity

This compound's amphiphilic character is the cornerstone of its functionality. The molecule is composed of two distinct regions with opposing affinities for water:

-

The Hydrophobic Tail: The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) moiety constitutes the lipid anchor. The two long, saturated stearoyl acyl chains (C18) are intensely hydrophobic, driving them to minimize contact with water. In an aqueous medium, these lipid tails spontaneously associate with each other, forming the core of self-assembled structures.[1][2]

-

The Hydrophilic Head: The polyethylene glycol (PEG) chain, in this case with 5 repeating units, is highly hydrophilic. This "PEGylated" portion of the molecule readily interacts with water, forming a hydrated shell around the hydrophobic core. This PEG corona provides a "stealth" characteristic to nanoparticles, sterically hindering their recognition by the reticuloendothelial system and prolonging their circulation time in the bloodstream.[1][3]

This dual nature is what drives the spontaneous self-assembly of this compound into micelles or its incorporation into lipid bilayers of liposomes when in an aqueous environment.[4]

Quantitative Physicochemical Properties

The amphiphilic behavior of DSPE-PEG derivatives can be quantified by several key parameters. While specific data for the PEG5 variant is limited, the following table summarizes typical values for closely related DSPE-PEG compounds, providing a valuable reference for formulation development.

| Property | Value | Significance |

| Critical Micelle Concentration (CMC) | Micromolar range (e.g., ~10-25 µM for DSPE-PEG2000 in water) | Indicates the concentration at which the molecules begin to self-assemble into micelles. A low CMC is indicative of high stability of the micelles upon dilution in the bloodstream. The CMC is influenced by the length of the PEG chain, with longer chains generally leading to a higher CMC. |

| Aggregation Number (Nagg) | Varies with conditions (e.g., ~90 for DSPE-PEG2000 in saline) | Represents the number of individual DSPE-PEG molecules that aggregate to form a single micelle. This number is influenced by factors such as solvent and lipid concentration. |

| Hydrodynamic Diameter of Micelles | Typically in the range of 10-20 nm | The size of the self-assembled micelles, which is a critical parameter for their in vivo fate and biodistribution. |

| Zeta Potential of Micelles | Negative (e.g., -28 to -38 mV for DSPE-PEG2000) | The surface charge of the micelles, which influences their colloidal stability and interaction with biological membranes. |

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This protocol describes a common method for determining the CMC of amphiphilic molecules like this compound using a hydrophobic fluorescent probe, such as pyrene.

Principle: Pyrene exhibits a fluorescence emission spectrum that is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment. Upon micelle formation, pyrene partitions into the hydrophobic core, leading to a significant change in its fluorescence intensity and a shift in the ratio of certain emission peaks (I1/I3).

Materials:

-

This compound

-

Pyrene (fluorescent probe)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Chloroform

-

Spectrofluorometer

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in chloroform.

-

Prepare a stock solution of pyrene in chloroform.

-

-

Sample Preparation:

-

In a series of glass vials, add a fixed amount of the pyrene stock solution.

-

Add varying amounts of the this compound stock solution to create a range of concentrations that are expected to span the CMC.

-

Evaporate the chloroform from each vial under a gentle stream of nitrogen to form a thin lipid-probe film.

-

Place the vials under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the films with a fixed volume of PBS (pH 7.4) to achieve the desired final concentrations of this compound.

-

Vortex the vials and allow them to equilibrate at room temperature overnight in the dark.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the spectrofluorometer to 335 nm.

-

Measure the emission spectra from 350 nm to 500 nm for each sample.

-

Record the fluorescence intensity of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic bands of the pyrene emission spectrum.

-

-

Data Analysis:

-

Plot the ratio of the fluorescence intensities (I1/I3) as a function of the logarithm of the this compound concentration.

-

The plot will typically show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which represents the onset of micelle formation.

-

Mandatory Visualizations

Caption: Molecular structure and self-assembly of this compound.

Caption: Experimental workflow for creating targeted liposomes.

Caption: Signaling pathway of PROTAC-mediated protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation and Evaluation of the Cytoprotective Activity of Micelles with DSPE-PEG-C60 as a Carrier Against Doxorubicin-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSPE-PEG-Azide, MW 2,000, 1938081-39-0 | BroadPharm [broadpharm.com]

The Pivotal Role of the PEG5 Spacer in DSPE-PEG5-Azide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-5] (DSPE-PEG5-azide) is a heterobifunctional lipid-polymer conjugate that has become an indispensable tool in the development of advanced drug delivery systems, particularly in the realm of targeted nanoparticles such as liposomes and lipid nanoparticles (LNPs). This technical guide provides a comprehensive analysis of the distinct functions of each component of this compound, with a particular focus on the critical role of the short polyethylene glycol (PEG) spacer. We will delve into the structural contributions of the DSPE lipid anchor, the functional significance of the PEG5 spacer in providing hydrophilicity and steric accessibility, and the utility of the terminal azide group for bioorthogonal conjugation. This guide will further present quantitative data on the impact of PEGylation on nanoparticle properties, detailed experimental protocols for nanoparticle formulation and bioconjugation, and visual representations of key processes and pathways to facilitate a deeper understanding for researchers in the field.

Core Components and Their Functions

This compound is a molecule meticulously designed with three key functional domains: the DSPE lipid anchor, the PEG5 spacer, and the azide reactive group. Each component plays a vital role in the formulation and functionality of drug delivery nanoparticles.[1]

-

DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): The Hydrophobic Anchor The DSPE moiety is a phospholipid with two saturated 18-carbon stearoyl chains. This highly hydrophobic tail serves as the anchor for the molecule, enabling its stable and robust incorporation into the lipid bilayer of liposomes and other lipid-based nanoparticles.[2][3][4] The stability of this anchor is crucial, as premature dissociation of the PEGylated lipid from the nanoparticle surface can lead to a loss of its beneficial properties. Studies have shown that lipids with longer acyl chains, such as the C18 chains of DSPE, provide a more stable anchoring in the lipid membrane compared to shorter chain lipids like DMG-PEG (C14), resulting in longer circulation times for the nanoparticles.[4]

-

Azide (-N₃): The Bioorthogonal Reactive Handle The terminal azide group is a small, stable, and bioorthogonal functional group, meaning it does not typically react with biological molecules found in living systems. This inertness makes it an ideal chemical handle for post-formulation modification of nanoparticles. The azide group's primary role is to participate in "click chemistry" reactions, which are highly efficient, specific, and can be conducted in aqueous environments under mild conditions. The two main types of click chemistry involving azides are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust reaction between an azide and a terminal alkyne to form a stable triazole linkage, catalyzed by copper(I) ions.

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A copper-free alternative where the azide reacts with a strained cycloalkyne, such as dibenzocyclooctyne (DBCO), which is advantageous for applications where copper toxicity is a concern.

-

-

PEG5 Spacer: The Hydrophilic and Steric Modulator The PEG5 spacer consists of five repeating units of ethylene glycol. While longer PEG chains (e.g., PEG2000, with a molecular weight of 2000 Da) are renowned for creating a dense hydrophilic brush on the nanoparticle surface that provides a "stealth" effect to evade the immune system and prolong circulation, the function of a very short spacer like PEG5 is more nuanced. The primary roles of the PEG5 spacer are:

-

Hydrophilicity: It increases the water solubility of the lipid conjugate, facilitating its handling and incorporation into aqueous nanoparticle formulations.

-

Steric Accessibility: The short, flexible chain extends the reactive azide group away from the nanoparticle surface. This projection prevents the azide from being sterically hindered by other surface molecules, making it readily accessible for efficient reaction with bulky targeting ligands, imaging agents, or other molecules.

-

Minimal Stealth Effect: While any PEG chain can reduce protein adsorption to some extent, the short length of PEG5 is not expected to provide the significant stealth properties associated with longer PEG chains. Its contribution to prolonging circulation half-life is likely minimal compared to high molecular weight PEGs. However, for certain applications, avoiding an excessive stealth effect can be beneficial, as a very dense PEG layer can sometimes hinder the interaction of a targeting ligand with its cellular receptor, an effect known as the "PEG dilemma".

-

Quantitative Data on PEGylated Nanoparticles

The physicochemical properties of PEG lipids significantly influence the behavior of nanoparticles in vitro and in vivo. While data directly comparing DSPE-PEG5 with other PEG lengths is scarce, the following tables summarize relevant quantitative findings from the literature on how PEGylation, in general, affects nanoparticle characteristics.

Table 1: Effect of PEG-Lipid Anchor on Lipid Nanoparticle (LNP) Pharmacokinetics

This table presents data from a study comparing LNPs formulated with DSPE-PEG (C18 anchor) versus DMG-PEG (C14 anchor), highlighting the importance of a stable lipid anchor for prolonged circulation.

| LNP Formulation (siRNA-loaded) | PEG-Lipid Composition (DSPE-PEG:DMG-PEG) | Blood Half-life (hours) |

| Formulation 1 | 0.1 : 1.4 | ~2 |

| Formulation 2 | 0.5 : 1.0 | ~4 |

| Formulation 3 | 1.0 : 0.5 | ~6 |

Data adapted from a study on the impact of PEG-lipid anchor length on LNP pharmacokinetics. As the proportion of the more stable DSPE-PEG anchor increases, the circulation half-life of the LNPs is significantly extended.

Table 2: Influence of PEG Chain Length on Nanoparticle Properties and Biological Interactions

This table summarizes general trends observed for the effect of PEG molecular weight (chain length) on various nanoparticle parameters.

| Parameter | Effect of Increasing PEG Chain Length | Reference(s) |

| Blood Circulation Time | Increases (up to an optimal length, e.g., ~5 kDa) | |

| Macrophage Uptake | Decreases | |

| Protein Adsorption (Corona) | Generally Decreases | |

| Ligand-Receptor Interaction | Can be hindered if PEG is too long or dense | |

| Particle Size | Increases |

These are general trends compiled from multiple studies. The optimal PEG length is often application-dependent.

Experimental Protocols

This section provides detailed methodologies for the formulation of functionalized liposomes using this compound and a subsequent bioconjugation reaction via CuAAC (click chemistry).

Protocol for Preparation of Azide-Functionalized Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound using the thin-film hydration and extrusion method.

Materials:

-

Main structural lipid: e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

-

Stabilizing lipid: Cholesterol

-

Functional lipid: this compound

-

Solvent: Chloroform or a chloroform/methanol mixture

-

Hydration buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath sonicator

Methodology:

-

Lipid Film Formation:

-

Dissolve the lipids (e.g., DPPC, Cholesterol, and this compound in a molar ratio of 55:40:5) in chloroform in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the main lipid (e.g., ~50°C for DPPC).

-

Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should be visible on the flask wall.

-

-

Hydration:

-

Hydrate the lipid film with the desired volume of PBS (pH 7.4) by vortexing the flask. The temperature of the buffer should be above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

-

Allow the mixture to swell for 30 minutes at this temperature, with occasional agitation.

-

-

Extrusion (Size Reduction):

-

Assemble the mini-extruder with a 100 nm polycarbonate membrane, pre-heated to the same temperature as the lipid suspension.

-

Load the MLV suspension into one of the extruder's syringes.

-

Force the suspension through the membrane by pushing the plunger. Pass the liposome suspension through the membrane an odd number of times (e.g., 11-21 times) to ensure a uniform size distribution.

-

The resulting suspension contains small unilamellar vesicles (SUVs) with azide groups exposed on the surface.

-

-

Characterization:

-

Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using Dynamic Light Scattering (DLS).

-

The liposomes are now ready for conjugation.

-

Protocol for CuAAC "Click" Conjugation of an Alkyne-Peptide to Azide-Liposomes

This protocol provides a general method for conjugating an alkyne-modified peptide (e.g., a targeting peptide like cRGD-alkyne) to the surface of the prepared azide-functionalized liposomes.

Materials:

-

Azide-functionalized liposomes (from Protocol 3.1)

-

Alkyne-modified peptide

-

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Water-soluble ligand: e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)

-

Reducing agent: Sodium ascorbate solution (e.g., 300 mM in water, freshly prepared)

-

Purification method: Size exclusion chromatography (e.g., Sephadex G-50 column) or dialysis

Methodology:

-

Preparation of Reagents:

-

Prepare fresh sodium ascorbate solution immediately before use, as it is prone to oxidation.

-

Prepare stock solutions of the alkyne-peptide, CuSO₄, and THPTA.

-

-

Click Reaction Mixture:

-

In a microcentrifuge tube, add the azide-functionalized liposome suspension.

-

Add the alkyne-peptide to the liposome suspension. The molar ratio of peptide to this compound can be optimized, but a 2-5 fold molar excess of the peptide is a good starting point.

-

Add the THPTA solution (e.g., to a final concentration of 1-2 mM).

-

Add the CuSO₄ solution (e.g., to a final concentration of 0.2-0.4 mM). The recommended ratio of THPTA to CuSO₄ is typically 5:1. Vortex briefly.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 3-6 mM).

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours, protected from light. Gentle mixing (e.g., on a rotator) is recommended.

-

-

Purification:

-

Remove the unreacted peptide, copper catalyst, and other reagents from the conjugated liposomes.

-

Size Exclusion Chromatography (SEC): Pass the reaction mixture through an SEC column (e.g., Sephadex G-50) equilibrated with PBS. The larger, conjugated liposomes will elute in the void volume, while the smaller molecules will be retained.

-

Dialysis: Alternatively, dialyze the reaction mixture against a large volume of PBS using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 50 kDa) to remove smaller reactants.

-

-

Characterization of Conjugated Liposomes:

-

Confirm successful conjugation using appropriate analytical techniques. For example, if the peptide contains a unique element or can be fluorescently labeled, its presence in the purified liposome fraction can be quantified.

-

Re-measure the particle size and zeta potential to ensure the conjugation process did not significantly alter the liposome's physical properties.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key structures and workflows described in this guide.

Caption: Structure of this compound.

Caption: Workflow for targeted liposome creation.

Caption: Pathway of a targeted nanoparticle.

Conclusion

This compound is a versatile and powerful tool for the development of sophisticated drug delivery systems. While the DSPE anchor ensures stable integration into lipid membranes and the azide group provides a gateway for versatile bioconjugation, the PEG5 spacer plays a crucial, albeit different, role compared to its longer-chain counterparts. Its primary function is not to provide a substantial "stealth" effect, but rather to act as a short, hydrophilic linker that projects the reactive azide group away from the nanoparticle surface, ensuring its steric accessibility for efficient click chemistry reactions. This in-depth guide provides the foundational knowledge, quantitative context, and practical protocols necessary for researchers to effectively utilize this compound in their efforts to design and fabricate the next generation of targeted nanomedicines.

References

An In-depth Technical Guide to DSPE-PEG5-azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-5]-azide (DSPE-PEG5-azide), a heterobifunctional linker critical in the fields of drug delivery, nanotechnology, and bioconjugation.

Core Concepts

This compound is an amphiphilic molecule composed of three key functional components:

-

DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A phospholipid that acts as a hydrophobic anchor, enabling stable incorporation into lipid bilayers of nanoparticles such as liposomes and micelles.[1][2]

-

PEG5 (Polyethylene Glycol with 5 repeating units): A hydrophilic polymer spacer. The PEG linker increases the overall water solubility of the molecule and provides a steric barrier, which can enhance the stability and circulation time of nanoparticles in vivo by reducing clearance by the immune system.[1][2][3]

-

Azide (-N3) Group: A highly reactive terminal group that serves as a chemical handle for covalent modification. The azide group facilitates highly efficient and specific conjugation to molecules containing an alkyne group through "click chemistry".

This unique structure makes this compound an invaluable tool for the surface functionalization of lipid-based nanoparticles, enabling the attachment of targeting ligands (e.g., antibodies, peptides), imaging agents, or other bioactive molecules. It is also utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | References |

| Molecular Formula | C₅₄H₁₀₅N₄O₁₄P | |

| Molecular Weight | 1065.4 g/mol | |

| CAS Number | 2112737-73-0 | |

| Purity | ≥95% - 98% | |

| Solubility | Soluble in Dichloromethane (DCM), Chloroform, DMSO, DMF | |

| Storage Conditions | Store at -20°C in a sealed, desiccated container. |

Experimental Protocols

A primary application of this compound is the preparation of azide-functionalized liposomes for subsequent bioconjugation via click chemistry. The following is a generalized protocol for this process.

Part 1: Preparation of Azide-Functionalized Liposomes

-

Lipid Film Formation:

-

In a round-bottom flask, dissolve the primary lipid (e.g., DSPC), cholesterol, and this compound in chloroform. A typical molar ratio might be 5-10 mol% for the this compound.

-

Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

-

Further dry the film under a high vacuum for at least one hour to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an appropriate aqueous buffer (e.g., PBS, pH 7.4) by vortexing vigorously. This process forms multilamellar vesicles (MLVs).

-

-

Extrusion:

-

To obtain unilamellar vesicles with a defined size, the MLV suspension is subjected to extrusion.

-

Assemble a liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Pass the MLV suspension through the extruder multiple times (typically 11-21 passes) to produce a solution of unilamellar, azide-functionalized liposomes.

-

Part 2: Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of an alkyne-containing molecule (e.g., a fluorescent dye, peptide, or small molecule drug) to the surface of the prepared azide-functionalized liposomes.

-

Reaction Setup:

-

In a suitable reaction vessel, combine the azide-functionalized liposome suspension with the alkyne-containing molecule of interest.

-

Add a copper(I) source (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate) to catalyze the reaction. A water-soluble copper-ion chelator, such as bathophenanthroline disulfonate, can also be used to facilitate the reaction in aqueous media.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-2 hours. If working with light-sensitive compounds, protect the reaction from light.

-

-

Purification:

-

Purify the functionalized liposomes from unreacted small molecules and catalyst components using size-exclusion chromatography (e.g., with a Sephadex G-50 column) equilibrated with a suitable buffer like PBS.

-

Note: For applications where the cytotoxicity of copper is a concern, a copper-free click chemistry approach, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), can be employed. This involves using a strained alkyne, such as dibenzocyclooctyne (DBCO), instead of a terminal alkyne, eliminating the need for a copper catalyst.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of preparing functionalized liposomes using this compound.

References

An In-depth Technical Guide to Click Chemistry with DSPE-PEG5-Azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of click chemistry, with a specific focus on the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-5] (DSPE-PEG5-azide). This versatile lipid-PEG conjugate is a cornerstone in the development of advanced drug delivery systems, offering a robust platform for the surface functionalization of liposomes and other nanoparticles.

Introduction to this compound and Click Chemistry

This compound is an amphiphilic molecule composed of three key functional parts: a DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) lipid anchor, a hydrophilic 5-unit polyethylene glycol (PEG) spacer, and a terminal azide group. This structure allows for its stable incorporation into lipid bilayers, such as those of liposomes, with the PEG spacer extending into the aqueous environment and presenting the azide group for covalent modification. The PEG chain not only provides a site for conjugation but also imparts "stealth" characteristics to nanoparticles, improving their circulation time in the body by reducing clearance by the immune system.

"Click chemistry" refers to a class of reactions that are rapid, efficient, and highly specific, proceeding with high yields and minimal byproducts. For bioconjugation, the most prominent click reactions involve the azide group of this compound, namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions enable the covalent attachment of a wide array of molecules, including targeting ligands, imaging agents, and therapeutic compounds, to the surface of nanoparticles.

Core Click Chemistry Reactions with this compound

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used click chemistry method that involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage. While highly effective, the potential cytotoxicity of the copper catalyst can be a concern for in vivo applications.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide. The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a potentially toxic metal catalyst and making it highly suitable for applications in living systems.

Quantitative Data on Click Chemistry Reactions

The efficiency of click chemistry reactions for the functionalization of liposomes can be influenced by various factors, including the choice of reaction (CuAAC vs. SPAAC), the specific reagents used, and the reaction conditions.

Table 1: Comparison of Reaction Parameters for Liposome Functionalization

| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Reaction Partners | Azide (on DSPE-PEG5) + Terminal Alkyne (on ligand) | Azide (on DSPE-PEG5) + Strained Alkyne (e.g., DBCO, BCN on ligand) |

| Catalyst Required | Yes (Copper (I) salt, e.g., CuSO₄ with a reducing agent) | No |

| Typical Coupling Yield | High (often >90%) | High (up to 98% reported for liposomes)[1] |

| Biocompatibility | Potential cytotoxicity due to copper catalyst | Generally considered highly biocompatible for in vivo use[2] |

| Reaction Speed | Fast (minutes to a few hours) | Very fast, dependent on the strained alkyne used |

Table 2: Physicochemical Properties of Functionalized Liposomes

Changes in the size and surface charge of liposomes upon functionalization can be monitored by Dynamic Light Scattering (DLS) and zeta potential measurements.

| Liposome Formulation | Average Particle Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) |

| Unfunctionalized Liposomes | 115.2 ± 0.9 | -4.02 ± 2.85 | Not specified |

| Liposomes with DSPE-PEG-NTA | 115.8 ± 1.7 | -9.68 ± 2.56 | Not specified |

| Liposomes with DSPE-PEG-c(RGDfE) | 112.1 ± 0.7 | -2.22 ± 3.06 | Not specified |

Data adapted from a study on liposome functionalization. Note that specific values will vary depending on the liposome composition and the nature of the conjugated ligand.[1]

Experimental Protocols

General Workflow for Liposome Preparation and Functionalization

Caption: General experimental workflow for the preparation and functionalization of liposomes using click chemistry.

Protocol for Liposome Functionalization via CuAAC

This protocol is a representative example and may require optimization for specific applications.

Materials:

-

Pre-formed liposomes containing this compound.

-

Alkyne-functionalized molecule (e.g., targeting peptide, fluorescent dye).

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water).

-

Sodium ascorbate stock solution (freshly prepared, e.g., 300 mM in water).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Purification system (e.g., size exclusion chromatography column or dialysis cassette).

Procedure:

-

To a solution of azide-functionalized liposomes in PBS, add the alkyne-functionalized molecule. The molar ratio of alkyne to azide can be optimized, but a slight excess of the alkyne is often used.

-

In a separate tube, prepare the catalyst solution by mixing the CuSO₄ stock solution and the THPTA ligand stock solution. Incubate for a few minutes.

-

Add the catalyst solution to the liposome mixture.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.

-

Purify the functionalized liposomes from excess reagents and byproducts using size exclusion chromatography or dialysis.

-

Characterize the purified liposomes for size, zeta potential, and conjugation efficiency. Conjugation efficiency can be quantified using methods such as HPLC or fluorescence spectroscopy if a fluorescently tagged ligand is used.

Protocol for Liposome Functionalization via SPAAC

This protocol is a representative example for conjugation with a DBCO-functionalized molecule.

Materials:

-

Pre-formed liposomes containing this compound.

-

DBCO-functionalized molecule (e.g., targeting antibody, small molecule drug).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Purification system (e.g., size exclusion chromatography column or dialysis cassette).

Procedure:

-

To a solution of azide-functionalized liposomes in PBS, add the DBCO-functionalized molecule. Molar ratios should be optimized, but a 2-4 fold molar excess of the DBCO-molecule to the azide-liposome is a common starting point.

-

Incubate the reaction mixture at room temperature for 4-12 hours, or overnight at 4°C, with gentle mixing. The reaction progress can be monitored by following the decrease in DBCO absorbance at approximately 310 nm.

-

Purify the functionalized liposomes from unreacted DBCO-molecule using size exclusion chromatography or dialysis.

-

Characterize the purified liposomes for size, zeta potential, and conjugation efficiency.

Application in Targeted Drug Delivery: RGD-Functionalized Liposomes

A prominent application of click chemistry with this compound is the development of targeted drug delivery systems. By conjugating a targeting ligand to the liposome surface, the nanoparticle can be directed to specific cells or tissues. A well-studied example is the use of RGD (Arginine-Glycine-Aspartic acid) peptides to target integrin receptors, which are often overexpressed on the surface of cancer cells and angiogenic endothelial cells.

Signaling Pathway of RGD-Functionalized Liposome Uptake

Upon reaching the target site, the RGD ligand on the liposome surface binds to integrin receptors on the cell membrane. This binding can trigger "outside-in" signaling pathways, leading to the internalization of the liposome-integrin complex, often through clathrin-mediated endocytosis.[3] Once inside the cell, the liposome can release its therapeutic payload.

Caption: Simplified signaling pathway of RGD-functionalized liposome uptake via integrin-mediated endocytosis.

Conclusion

This compound, in conjunction with click chemistry, provides a powerful and versatile platform for the surface engineering of nanoparticles. The choice between CuAAC and SPAAC depends on the specific requirements of the application, with SPAAC being the preferred method for in vivo studies due to its biocompatibility. The ability to precisely control the surface chemistry of liposomes and other nanocarriers opens up vast possibilities for the development of next-generation targeted therapies and diagnostic agents.

References

DSPE-PEG5-Azide: A Comprehensive Technical Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling protocols for 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-5] (DSPE-PEG5-azide). Given the reactive nature of the azide functional group, a thorough understanding of its properties and potential hazards is crucial for ensuring a safe laboratory environment. This document outlines the known properties of this compound, provides detailed experimental protocols for its safe use, and offers guidance on proper storage and disposal.

Core Safety and Handling Data

| Property | Value | Source(s) |

| Molecular Formula | C54H105N4O14P | [1][2][3][4] |

| Molecular Weight | ~1065.4 g/mol | [1] |

| CAS Number | 2112737-73-0 | |

| Typical Purity | ≥95% | |

| Recommended Storage | -20°C in a sealed, desiccated container | |

| Appearance | White to off-white solid powder or chunk | |

| Solubility | Soluble in dichloromethane (DCM), dimethyl sulfoxide (DMSO), chloroform, acetone, and dimethylformamide (DMF) |

Stability Assessment

A critical aspect of handling organic azides is understanding their stability to prevent accidental decomposition, which can be explosive. A key guideline is the Carbon-to-Nitrogen (C/N) ratio.

For this compound (C54H105N4O14P), the C/N ratio is: C/N Ratio = 54 / 4 = 13.5

A higher C/N ratio generally indicates greater stability. With a C/N ratio of 13.5, this compound is considered to be relatively stable among organic azides, especially when compared to smaller, more nitrogen-rich azide compounds. However, it is still crucial to handle it with care and adhere to all safety protocols.

Experimental Protocols

The following protocols are based on general best practices for handling organic azides and lipid-PEG conjugates.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles should be worn at all times.

-

Hand Protection: Nitrile gloves are recommended. Ensure to change them immediately if they become contaminated.

-

Body Protection: A lab coat must be worn. For procedures with a higher risk of splashing, a chemical-resistant apron is advised.

Engineering Controls

-

Fume Hood: All work with this compound, especially when handling the solid or preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Blast Shield: When performing reactions involving heating or potential for rapid decomposition, the use of a blast shield is mandatory.

Handling and Use

-

Weighing:

-

Use a plastic or glass spatula for weighing and transferring the solid material. Never use metal spatulas , as they can form shock-sensitive metal azides.

-

Avoid grinding or applying friction to the solid.

-

Weigh the smallest quantity necessary for the experiment.

-

-

Solution Preparation:

-

Prepare solutions in a well-ventilated fume hood.

-

Use freshly prepared solutions for best results.

-

Protect solutions from light and moisture.

-

Ensure that the solvents used are compatible. Avoid halogenated solvents like dichloromethane and chloroform in reactions with azides, as this can lead to the formation of explosive compounds. While DCM is listed as a solvent for dissolution, its use in reactions should be carefully evaluated.

-

-

Reaction Conditions:

-

Avoid heating reactions containing this compound unless absolutely necessary and with appropriate safety measures (blast shield, small scale).

-

Be aware of potential incompatibilities. Do not mix with strong acids, oxidizing agents, or heavy metals.

-

Storage

-

Store this compound at -20°C in a tightly sealed, light-protected container.

-

The container should be stored in a desiccated environment to prevent degradation from moisture.

-

Store separately from incompatible materials such as acids and heavy metal salts.

Spill and Waste Disposal

-

Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.

-

Waste Disposal:

-

Dispose of this compound and any contaminated materials as hazardous waste according to institutional and local regulations.

-

Do not mix azide-containing waste with other chemical waste streams, especially acidic waste, to prevent the formation of highly toxic and explosive hydrazoic acid.

-

Visual Guides

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Safe Handling Workflow for this compound

Caption: Safe handling workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for DSPE-PEG5-Azide in Liposome Formation and Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-5] (DSPE-PEG5-azide) is a heterobifunctional lipid derivative essential for the development of advanced drug delivery systems. Its unique structure, featuring a DSPE lipid anchor, a hydrophilic PEG5 spacer, and a terminal azide group, enables the formation of stable, long-circulating liposomes with a surface primed for bioorthogonal "click" chemistry. This allows for the covalent attachment of targeting ligands, imaging agents, or other functional molecules to the liposome surface with high specificity and efficiency, paving the way for targeted therapies and diagnostics.

These application notes provide a comprehensive guide to utilizing this compound for the creation of azide-functionalized liposomes and their subsequent modification via copper-free click chemistry.

Key Features of this compound

-

Amphiphilic Nature: The DSPE lipid anchor readily incorporates into the lipid bilayer of liposomes, ensuring stable presentation of the PEG-azide moiety on the liposome surface.

-

Hydrophilic PEG5 Spacer: The polyethylene glycol spacer enhances the hydrophilicity of the liposome surface, which can improve circulation time in vivo by reducing opsonization and clearance by the reticuloendothelial system.

-

Bioorthogonal Azide Group: The terminal azide group is chemically stable and does not react with biological molecules. It serves as a specific handle for "click" chemistry reactions, particularly the highly efficient and biocompatible Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Experimental Protocols

Protocol 1: Formation of Azide-Functionalized Liposomes by Thin-Film Hydration

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound using the thin-film hydration method followed by extrusion.

Materials:

-

Main structural lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

-

Cholesterol

-

This compound

-

Chloroform

-

Hydration buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

-

Round-bottom flask

-

Rotary evaporator

-

Water bath

-

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Syringes for extrusion

Procedure:

-

Lipid Film Preparation:

-

In a round-bottom flask, dissolve the desired amounts of DSPC, cholesterol, and this compound in chloroform. A common molar ratio is 55:40:5 (DSPC:Cholesterol:this compound).

-

Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 60-65°C).

-

Reduce the pressure to evaporate the chloroform, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

-

Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Pre-warm the hydration buffer (e.g., PBS, pH 7.4) to the same temperature as the water bath used for film formation.

-

Add the warm hydration buffer to the flask containing the lipid film. The volume will depend on the desired final lipid concentration.

-

Agitate the flask by hand or on a vortex mixer to disperse the lipid film, forming a milky suspension of multilamellar vesicles (MLVs). Allow the mixture to hydrate for 1-2 hours at the same temperature, with intermittent agitation.

-

-

Extrusion:

-

Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

-

Transfer the MLV suspension to a syringe and connect it to the extruder.

-

Pass the lipid suspension through the membrane to a second syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a uniform size distribution. This process will result in a translucent suspension of small unilamellar vesicles (SUVs).

-

-

Purification and Storage:

-

To remove any unencapsulated material (if a drug was co-encapsulated), the liposome suspension can be purified using size exclusion chromatography or dialysis.

-

Store the prepared azide-functionalized liposomes at 4°C. For long-term storage, it is recommended to store them at -20°C, but stability at this temperature should be validated.

-

Protocol 2: Characterization of Azide-Functionalized Liposomes

It is crucial to characterize the physicochemical properties of the prepared liposomes.

Methods:

-

Size and Polydispersity Index (PDI):

-

Use Dynamic Light Scattering (DLS) to determine the mean hydrodynamic diameter and the PDI, which indicates the width of the size distribution.

-

-

Zeta Potential:

-

Measure the surface charge of the liposomes using electrophoretic light scattering. This can provide insights into the stability of the liposomal suspension.

-

-

Lipid Concentration:

-

Quantify the phospholipid concentration using a colorimetric assay, such as the Stewart assay.

-

Data Presentation: Representative Liposome Characterization Data

The following table provides representative data for liposomes prepared with varying molar percentages of DSPE-PEG-azide.

| Lipid Composition (molar ratio) (DSPC:Cholesterol:DSPE-PEG-Azide) | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| 55:40:1 | 110 ± 5 | < 0.15 | -5 ± 2 |

| 55:40:5 | 125 ± 7 | < 0.10 | -8 ± 3 |

| 55:40:10 | 140 ± 10 | < 0.20 | -12 ± 4 |

Note: These are representative values and can vary based on the specific lipids, preparation method, and extrusion parameters used.

Protocol 3: Copper-Free Click Chemistry for Liposome Surface Modification

This protocol describes the conjugation of a dibenzocyclooctyne (DBCO)-functionalized molecule to the surface of the azide-functionalized liposomes via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Materials:

-

Azide-functionalized liposomes (from Protocol 1)

-

DBCO-functionalized molecule of interest (e.g., peptide, antibody fragment, fluorescent dye) dissolved in a compatible buffer (e.g., PBS)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., size exclusion chromatography column or dialysis cassette)

Procedure:

-

Reaction Setup:

-

In a clean reaction vessel, add the azide-functionalized liposome suspension.

-

Add the solution of the DBCO-functionalized molecule to the liposome suspension. A molar excess of the DBCO-molecule (e.g., 2-10 fold molar excess relative to the this compound) is recommended to ensure efficient conjugation.

-

Gently mix the reaction components.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 4-12 hours, or overnight at 4°C. The optimal reaction time may need to be determined empirically. Protect the reaction from light if using a light-sensitive molecule.

-

-

Purification of Conjugated Liposomes:

-

After the incubation period, it is essential to remove the unreacted DBCO-functionalized molecule.

-

Size Exclusion Chromatography (SEC): Pass the reaction mixture through a pre-equilibrated SEC column (e.g., Sepharose CL-4B). The larger, conjugated liposomes will elute in the void volume, while the smaller, unreacted molecules will be retained in the column.

-

Dialysis: Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) that allows the unreacted molecule to diffuse out while retaining the liposomes. Dialyze against a large volume of reaction buffer for 24-48 hours with several buffer changes.

-

-

Characterization of Conjugated Liposomes:

-

Confirm the successful conjugation using appropriate analytical techniques. For example, if a fluorescent dye was conjugated, fluorescence spectroscopy can be used. If a protein or peptide was attached, SDS-PAGE or a protein quantification assay can be performed on the lysed liposomes.

-

Re-characterize the size, PDI, and zeta potential of the conjugated liposomes using DLS to ensure they have not significantly changed after the conjugation and purification steps.

-

Data Presentation: Characterization Before and After Click Chemistry Conjugation

| Liposome Formulation | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| Azide-Functionalized Liposomes (5% this compound) | 125 ± 7 | 0.09 ± 0.02 | -8 ± 3 |

| After Conjugation with DBCO-Peptide | 135 ± 8 | 0.11 ± 0.03 | -6 ± 2 |

Note: A slight increase in size after conjugation is expected. Significant changes in size or PDI may indicate aggregation.

Visualizations

Experimental Workflow for Liposome Formation

Caption: Workflow for preparing azide-functionalized liposomes.

Signaling Pathway: Copper-Free Click Chemistry on Liposome Surface

Application Notes and Protocols for Nanoparticle Functionalization with DSPE-PEG₅-azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced diagnostics, and novel therapeutic agents. The incorporation of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic profile of nanoparticles. PEGylation creates a hydrophilic protective layer that can reduce non-specific protein adsorption, minimize clearance by the mononuclear phagocyte system, and prolong circulation times.

This document provides a detailed protocol for the functionalization of nanoparticles with 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-5] (DSPE-PEG₅-azide). The terminal azide (N₃) group serves as a versatile chemical handle for the subsequent attachment of targeting ligands, imaging agents, or therapeutic molecules via highly efficient and biocompatible "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

Two primary protocols are presented: one for the functionalization of lipid-based nanoparticles (e.g., liposomes, lipid nanoparticles) using the post-insertion method, and another for the surface modification of pre-formed solid-core nanoparticles (e.g., gold or iron oxide nanoparticles).

Protocol 1: Functionalization of Lipid-Based Nanoparticles via Post-Insertion

The post-insertion technique is a robust method for incorporating DSPE-PEG₅-azide into the outer leaflet of pre-formed lipid nanoparticles. This approach is advantageous as it does not interfere with the initial nanoparticle formation and encapsulation of therapeutic cargo.

Materials

-

Pre-formed lipid nanoparticles (LNPs)

-

DSPE-PEG₅-azide

-

Phosphate-buffered saline (PBS), pH 7.4

-

Anhydrous ethanol

-

Sterile, RNase-free water

-

Dialysis cassette (e.g., 10 kDa MWCO)

-

Heated magnetic stirrer or water bath

Experimental Protocol

-

Preparation of DSPE-PEG₅-azide Solution:

-

Dissolve DSPE-PEG₅-azide in anhydrous ethanol to prepare a stock solution (e.g., 10 mg/mL).

-

Vortex briefly to ensure complete dissolution.

-

-

Post-Insertion Incubation:

-

Dilute the pre-formed lipid nanoparticles to a suitable concentration (e.g., 1-5 mg/mL total lipid) in PBS (pH 7.4).

-

Add the DSPE-PEG₅-azide solution to the nanoparticle suspension. The amount of DSPE-PEG₅-azide to be added typically corresponds to 1-5 mol% of the total lipid content of the nanoparticles.

-

Incubate the mixture at a temperature slightly above the phase transition temperature of the lipid components (e.g., 45-60°C) for 30-60 minutes with gentle stirring.[1]

-

-

Purification:

-

Remove the unincorporated DSPE-PEG₅-azide and ethanol by dialysis against PBS (pH 7.4) at 4°C.

-

Perform dialysis for at least 4 hours with at least two changes of buffer.

-

-

Storage:

-

Store the purified azide-functionalized nanoparticles at 4°C. For long-term storage, consult the stability data for the specific nanoparticle formulation.

-

Protocol 2: Functionalization of Solid-Core Nanoparticles

This protocol describes the surface modification of nanoparticles, such as gold nanoparticles (AuNPs), with DSPE-PEG₅-azide. This method relies on the hydrophobic interaction of the DSPE lipid anchors with the nanoparticle surface or can be adapted for surfaces functionalized with appropriate reactive groups. For gold nanoparticles, a thiol-terminated PEG-azide is often used to form a strong gold-sulfur bond. The following is a general procedure adaptable for various nanoparticle types.

Materials

-

Pre-formed solid-core nanoparticles (e.g., citrate-stabilized gold nanoparticles)

-

DSPE-PEG₅-azide (or a thiol-PEG-azide for AuNPs)

-

Reaction buffer (e.g., PBS, pH 7.4 or borate buffer, pH 8.5)

-

Centrifuge and appropriate centrifuge tubes

-

Probe sonicator or bath sonicator

Experimental Protocol

-

Nanoparticle Preparation:

-

Synthesize or obtain a stable colloidal suspension of the nanoparticles. For instance, citrate-stabilized gold nanoparticles can be prepared by the citrate reduction method.[2]

-

Wash the nanoparticles by centrifugation and resuspension in the reaction buffer to remove any residual reactants from the synthesis.

-

-

Ligand Exchange Reaction:

-

Disperse the nanoparticles in the reaction buffer to a desired concentration (e.g., 1 nM for AuNPs).

-

Add the DSPE-PEG₅-azide (or thiol-PEG-azide) solution to the nanoparticle suspension in a molar excess (e.g., 1000-fold).

-

Incubate the mixture for 12-24 hours at room temperature with gentle stirring, protected from light.

-

-

Purification:

-

Separate the functionalized nanoparticles from the excess, unreacted DSPE-PEG₅-azide by repeated cycles of centrifugation and resuspension in fresh reaction buffer.

-

Perform at least three centrifugation/resuspension cycles.

-

-

Storage:

-

Store the purified azide-functionalized nanoparticles in an appropriate buffer at 4°C.

-

Characterization and Expected Results

Successful functionalization with DSPE-PEG₅-azide should be confirmed using various analytical techniques. The following table summarizes the expected changes in key nanoparticle characteristics.

| Parameter | Technique | Expected Change | Rationale |

| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | Increase | The addition of the PEG layer increases the hydrodynamic size of the nanoparticle. |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Minimal to no significant increase | A significant increase may indicate nanoparticle aggregation. A PDI value below 0.2 is generally considered acceptable. |

| Zeta Potential | Electrophoretic Light Scattering (ELS) | Shift towards neutrality | The PEG layer shields the surface charge of the nanoparticle, causing the zeta potential to become less negative or less positive.[3] |

| Presence of Azide Group | Fourier-Transform Infrared Spectroscopy (FTIR) or Raman Spectroscopy | Appearance of a characteristic peak around 2100 cm⁻¹ | This peak corresponds to the asymmetric stretching vibration of the azide (N₃) group. |

| Surface Composition | X-ray Photoelectron Spectroscopy (XPS) | Presence of nitrogen signals | Confirms the elemental composition of the nanoparticle surface. |

Example Data for Lipid Nanoparticle Functionalization

| Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| Unfunctionalized LNPs | 105.2 ± 3.1 | 0.115 ± 0.021 | -25.8 ± 2.5 |

| DSPE-PEG₅-azide Functionalized LNPs | 118.6 ± 2.8 | 0.123 ± 0.019 | -15.3 ± 1.9 |

Note: These are representative values and actual results may vary depending on the specific nanoparticle system and experimental conditions.

Experimental Workflows

Caption: Workflow for nanoparticle functionalization.

Subsequent "Click Chemistry" Conjugation

The azide-functionalized nanoparticles serve as a platform for the covalent attachment of alkyne-containing molecules.

Caption: "Click chemistry" conjugation workflow.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Nanoparticle Aggregation | - Insufficient PEGylation- Inappropriate buffer conditions (pH, ionic strength)- High temperature during post-insertion | - Increase the molar ratio of DSPE-PEG₅-azide.- Optimize buffer conditions.- Ensure the incubation temperature is appropriate for the lipid composition. |

| Low Functionalization Efficiency | - Insufficient incubation time or temperature- Low molar excess of DSPE-PEG₅-azide- Steric hindrance on the nanoparticle surface | - Increase incubation time or temperature (within stable limits).- Increase the molar ratio of the PEG-lipid.- Consider using a longer PEG spacer. |

| Inconsistent Results | - Variability in pre-formed nanoparticles- Incomplete removal of unreacted reagents | - Ensure consistent quality of the initial nanoparticle batch.- Optimize the purification protocol (e.g., increase dialysis time or centrifugation washes). |

Conclusion

The protocols outlined in this document provide a comprehensive guide for the functionalization of both lipid-based and solid-core nanoparticles with DSPE-PEG₅-azide. The resulting azide-functionalized nanoparticles are stable and possess a versatile chemical handle for subsequent bioconjugation, making them ideal platforms for the development of advanced nanomaterials for a wide range of biomedical applications. Rigorous characterization is essential to confirm successful functionalization and to ensure the quality and reproducibility of the final product.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using DSPE-PEG5-Azide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful and widely used bioorthogonal ligation reaction, a cornerstone of "click chemistry." This reaction occurs between a strained alkyne, such as a dibenzocyclooctyne (DBCO), and an azide-functionalized molecule. A key advantage of SPAAC is that it proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for bioconjugation applications in living systems and for the development of targeted drug delivery vehicles.[1][2][]

DSPE-PEG5-azide (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[azido(polyethylene glycol)-5]) is an amphiphilic lipid conjugate that readily incorporates into the lipid bilayer of liposomes and other nanoparticles. The 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) portion serves as a lipid anchor, while the hydrophilic polyethylene glycol (PEG) spacer enhances stability, prolongs circulation time, and provides a flexible linker for the terminal azide group. This azide moiety is the reactive handle for SPAAC, enabling the covalent attachment of DBCO-functionalized molecules, such as targeting ligands (antibodies, peptides), imaging agents, or therapeutic compounds, to the surface of the nanoparticle.

These application notes provide detailed protocols for the formulation of this compound containing liposomes and their subsequent functionalization via SPAAC with DBCO-containing molecules.

Materials and Reagents

-

Lipids:

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

This compound

-

-

DBCO-functionalized molecule of interest:

-

e.g., DBCO-PEG4-NHS ester (for protein modification)

-

e.g., DBCO-functionalized peptide or antibody

-

-

Solvents:

-

Chloroform

-

Methanol

-

Dimethyl sulfoxide (DMSO)

-

-

Buffers:

-

Phosphate-buffered saline (PBS), pH 7.4

-

HEPES buffer, pH 7.4

-

-

Equipment:

-

Round-bottom flask

-

Rotary evaporator

-

Water bath sonicator or probe sonicator

-

Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

-

Spectrophotometer (UV-Vis or fluorescence)

-

Dialysis cassettes (e.g., MWCO 10 kDa or appropriate for the conjugate)

-

Standard laboratory glassware and consumables

-

Experimental Protocols

Protocol 1: Formulation of this compound Containing Liposomes via Thin-Film Hydration

This protocol describes the preparation of small unilamellar vesicles (SUVs) incorporating this compound.

1. Lipid Film Formation: a. In a round-bottom flask, dissolve the desired lipids in a chloroform:methanol (2:1 v/v) solvent mixture. A typical molar ratio for stable, long-circulating liposomes is DSPC:Cholesterol:this compound at 55:40:5. b. The total lipid concentration will depend on the desired final liposome concentration. c. Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids (for DSPC, this is ~55°C). d. Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask. e. To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours.

2. Hydration: a. Hydrate the lipid film with the desired aqueous buffer (e.g., PBS, pH 7.4) by adding the buffer to the flask and agitating. The volume of buffer will determine the final lipid concentration. b. Hydration should be performed at a temperature above the lipid phase transition temperature for approximately 1 hour with gentle shaking to form multilamellar vesicles (MLVs).

3. Size Reduction (Extrusion): a. To obtain uniformly sized liposomes, subject the MLV suspension to extrusion. b. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). c. Equilibrate the extruder to a temperature above the lipid phase transition temperature. d. Pass the liposome suspension through the extruder multiple times (typically 11-21 passes) to form small unilamellar vesicles (SUVs).

4. Characterization: a. Determine the size distribution (hydrodynamic diameter) and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS). b. Measure the zeta potential to assess the surface charge and stability of the liposomes. c. The prepared azide-functionalized liposomes can be stored at 4°C for short-term use.

Protocol 2: SPAAC Reaction for Conjugating a DBCO-Functionalized Molecule to Azide-Liposomes

This protocol outlines the covalent attachment of a DBCO-containing molecule to the surface of the prepared this compound liposomes.

1. Preparation of Reactants: a. Prepare a solution of the this compound liposomes at a known concentration in a suitable reaction buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide as it will react with the DBCO reagent.[2] b. Dissolve the DBCO-functionalized molecule (e.g., a DBCO-protein) in the same reaction buffer. If the DBCO-molecule is not readily soluble in aqueous buffer, it can be first dissolved in a minimal amount of a water-miscible organic solvent like DMSO, and then added to the aqueous reaction mixture. The final concentration of the organic solvent should be kept low (typically <10%) to avoid destabilizing the liposomes.[4]

2. SPAAC Reaction: a. Combine the azide-functionalized liposomes and the DBCO-functionalized molecule in a reaction vessel. b. The molar ratio of DBCO-molecule to accessible this compound on the liposome surface can be varied to optimize conjugation efficiency. A molar excess of the DBCO-molecule (e.g., 2 to 10-fold) is often used to drive the reaction to completion. It is generally assumed that approximately 50% of the this compound is accessible on the outer leaflet of the liposome. c. Incubate the reaction mixture at room temperature (25°C) for 4-12 hours or at 4°C overnight (12-24 hours) with gentle stirring or agitation. For faster kinetics, the temperature can be increased to 37°C, provided the biomolecules are stable at this temperature.

3. Purification of the Conjugate: a. After the incubation period, remove the unreacted DBCO-molecule and any byproducts. b. For larger conjugates like protein-liposomes, dialysis against the desired buffer using a dialysis cassette with an appropriate molecular weight cutoff (MWCO) is a suitable method. c. Alternatively, size exclusion chromatography (e.g., using a Sepharose CL-4B column) can be used to separate the larger liposome conjugates from the smaller, unreacted molecules.